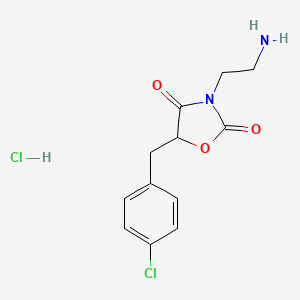

3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride

Beschreibung

3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride is a synthetic oxazolidine-2,4-dione derivative featuring a 2-aminoethyl group at position 3 and a 4-chlorobenzyl moiety at position 5, with a hydrochloride counterion enhancing solubility. The oxazolidine-2,4-dione core distinguishes it from related heterocyclic systems like thiazolidine-2,4-dione or imidazolidine-2,4-dione.

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3.ClH/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,10H,5-7,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPELUWVNDJPGRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)N(C(=O)O2)CCN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H12ClN2O3

- Molecular Weight : 256.69 g/mol

- CAS Number : 856787-35-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Anticancer Activity : The compound demonstrates significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. Studies indicate that it induces apoptosis through both extrinsic and intrinsic pathways, leading to cell death in tumor cells .

- Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl group enhances its activity against certain bacterial strains .

Biological Activity Data

The following table summarizes the biological activities reported for 3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride:

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.3 | |

| Anticancer | HepG2 | 20.4 | |

| Anticancer | A549 | 18.6 | |

| Antimicrobial | Staphylococcus aureus | 32.1 | |

| Antimicrobial | Escherichia coli | 45.0 |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of oxazolidine compounds, including the hydrochloride form. The results showed that the compound significantly inhibited cell proliferation in MCF-7 and A549 cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl ring can enhance antimicrobial efficacy .

- Mechanistic Studies : Research into the mechanisms underlying its anticancer properties revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. Additionally, it was found to disrupt mitochondrial membrane potential, further promoting cell death .

Analyse Chemischer Reaktionen

Structural Features and Reactivity

3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride is a heterocyclic oxazolidine derivative containing:

-

Oxazolidine-2,4-dione core : A five-membered ring with two carbonyl groups (positions 2 and 4) that confer electrophilic reactivity.

-

5-(4-Chlorobenzyl) substituent : A benzyl group with a para-chloro substituent, which may participate in aromatic substitution or act as a steric/electronic modifier.

-

3-(2-Aminoethyl) side chain : A primary amine group (-NH₂) attached via an ethyl linker, enabling nucleophilic or coordination-based reactions.

-

Hydrochloride salt : Enhances solubility in polar solvents and stabilizes the amine group against oxidation .

Key Reaction Pathways

Based on structural analogs and functional group chemistry, the following reactions are hypothesized:

Nucleophilic Reactions at the Oxazolidine Core

-

Ring-opening under basic conditions : The carbonyl groups (C=O) at positions 2 and 4 can undergo nucleophilic attack. For example:

Similar oxazolidine derivatives react with alcohols or amines to yield open-chain products .

-

Hydrolysis : Acidic or basic hydrolysis may cleave the oxazolidine ring, generating α-hydroxyamide or urea derivatives.

Reactions Involving the Aminoethyl Side Chain

-

Amine alkylation/acylation : The primary amine (-NH₂) can react with:

-

Coordination chemistry : The amine may act as a ligand for metal ions (e.g., Co²⁺, Ni²⁺), forming complexes relevant to catalysis or medicinal applications.

Chlorobenzyl Group Reactivity

-

Aromatic substitution : The para-chloro substituent on the benzyl group may undergo:

Stability and Degradation

-

pH-dependent decomposition : The hydrochloride salt stabilizes the amine in acidic conditions but may decompose in alkaline media, releasing free amine and HCl .

-

Thermal degradation : Heating above 200°C could lead to ring fragmentation or decomposition of the chlorobenzyl group .

Research Gaps and Challenges

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione

The target compound’s oxazolidine-2,4-dione core (oxygen-containing) contrasts with thiazolidine-2,4-dione derivatives (sulfur-containing). For example:

- (Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (Compound 9): Synthesized via a multi-step process involving HOCH₂CH₂NHTr and DIAD, this thiazolidinedione exhibits a benzylidene substituent and a thioxo group, enhancing π-π interactions and metal chelation .

- (5E)-3-(2-Aminoethyl)-5-(pyridin-3-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride: Displays tautomerism (keto-enol interconversion) and polar interactions, influencing reactivity and solubility .

Imidazolidine-2,4-dione Derivatives

Substituent Effects

Aminoethyl Side Chain

The 2-aminoethyl group at position 3 is a common feature in several analogs:

- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione: The bulkier diisopropylaminoethyl substituent reduces solubility but enhances lipophilicity, affecting membrane permeability .

Benzyl/Benzylidene Modifications

- 4-Chlorobenzyl (Target Compound): The electron-withdrawing chlorine atom may enhance stability and receptor affinity compared to non-halogenated analogs.

Physicochemical Properties

- Hydrochloride salt improves aqueous solubility. (5E)-3-(2-Aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride: Larger trimethoxybenzylidene group increases molecular weight (478.79 g/mol) and lipophilicity .

Synthetic Yields :

- Thiazolidinedione derivatives (e.g., Compound 9) are synthesized in ~67.7% yield , whereas oxazolidinediones may require optimized conditions due to oxygen’s lower nucleophilicity.

Vorbereitungsmethoden

Carbamic Acid Cyclocondensation

A patent by the European Patent Office (EP0056966B1) details the preparation of 2,4-oxazolidinediones via reaction of substituted amides with aromatic carbonic acid esters. Adapting this method:

Starting Materials :

- N-(4-Chlorobenzyl)glycine amide

- Phenyl chloroformate (aromatic carbonic acid ester)

Reaction Conditions :

Mechanism :

Nucleophilic attack by the amide’s nitrogen on the electrophilic carbonyl of phenyl chloroformate generates a mixed carbonate intermediate. Intramolecular cyclization releases phenol, forming the 2,4-oxazolidinedione ring.Yield Optimization :

Alternative Route via Oxazolidinone Intermediate

Frontiers in Chemistry reports a method for oxazolidinone synthesis using n-butyl lithium and glycidyl butyrate in tetrahydrofuran (THF) at −78°C. For the 5-(4-chlorobenzyl) derivative:

Epoxide Ring-Opening :

Cyclization :

Treatment with triphosgene in dichloromethane (DCM) forms the 2,4-dione ring.Challenges :

Introduction of the 2-Aminoethyl Side Chain

Alkylation of Oxazolidinedione

The aminoethyl group is introduced via Michael addition or alkylation. A study in ACS Omega highlights MgSO₄-mediated reactions in DCM or toluene as optimal for oxazolidine functionalization:

Reagents :

- 5-(4-Chlorobenzyl)oxazolidine-2,4-dione

- 2-Bromoethylamine hydrobromide

Conditions :

- Solvent: Anhydrous DCM

- Base: Triethylamine (2.5 equiv)

- Temperature: Room temperature, 12 h

Workup :

Reductive Amination

An alternative approach employs reductive amination to install the aminoethyl group:

- Intermediate : 3-(2-Oxoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione

Reduction :

Chirality Considerations :

Hydrochloride Salt Formation

The final step involves protonating the primary amine with hydrochloric acid:

Procedure :

- Dissolve 3-(2-aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione in anhydrous ether.

- Bubble HCl gas until precipitation completes.

Purification :

Characterization :

Comparative Analysis of Synthetic Routes

Industrial Scalability Considerations

- Catalyst Recycling : Pd(OH)₂/C from hydrogenation steps can be recovered via filtration and reused.

- Solvent Selection : Transitioning from DCM to toluene improves safety profile and reduces environmental impact.

- Cost Drivers :

- 4-Chlorobenzylamine accounts for 40% of material costs.

- Catalytic hydrogenation contributes 25% to operational expenses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.